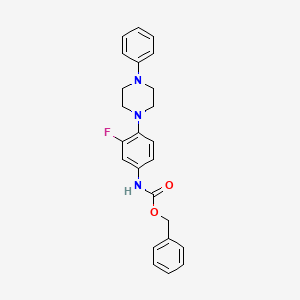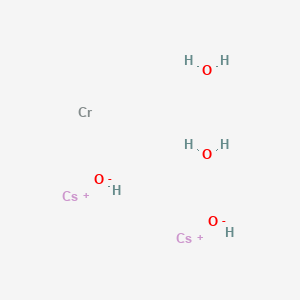
Methomyl-sulfone
Overview
Description
Methomyl-sulfone is a metabolite with the molecular formula C5 H10 N2 O4 S and a molecular weight of 194.21 . It is used as a reference standard for environmental testing .
Synthesis Analysis
A green and potentially scalable continuous flow synthesis of a popular sulfone containing nutraceutical, methylsulfonylmethane (MSM), has been demonstrated in a Vapourtec tubular reactor platform via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .Molecular Structure Analysis
The investigation of adsorption behavior of sulfone compounds can provide valuable information about its reactivity and electronic and structural properties . Three-dimensional electrostatic potential diagrams were mapped. The frontier orbital energies and energy bandgaps of the molecules were computed .Scientific Research Applications
Teratogenicity and Neurotoxicity Research
Methomyl, a carbamate insecticide, has been studied for its potential toxic effects on the developmental stages of Bufo arabicus. Research has shown that exposure to Methomyl leads to malformations, teratogenicity, and neurodegenerative effects in tadpoles, particularly affecting the spinal cord and dorsal root ganglion (Seleem, 2019).
Environmental Degradation Studies
Studies on the degradation of Methomyl in water, particularly by peroxymonosulfate-based advanced oxidation processes, have been conducted. These studies aim to understand the methods for removing Methomyl from water, given its high solubility and potential as a water pollutant (Hayat et al., 2021).
Agricultural Applications
Research on Methomyl has also covered its use as a soil application for controlling soil nematodes and foliar insect pests. The efficacy of Methomyl soil applications in controlling various insect and nematode pests has been evaluated in lab and greenhouse tests (Desaeger et al., 2011).
Toxicological Studies
Studies focusing on the toxicological aspects of Methomyl, such as its effects on kidney antioxidant status and biochemical parameters in mice, have been conducted. These studies help in understanding the environmental and health hazards posed by Methomyl due to its widespread use (El-Demerdash et al., 2013).
Chemical Synthesis and Material Science
Methomyl-sulfone derivatives have been synthesized and tested for various applications. For example, sulfone electrolytes have been developed for use in rechargeable lithium batteries. These electrolytes demonstrate potential for high performance in battery applications (Sun & Angell, 2005).
Forensic Applications
Methomyl has been studied in the context of forensic science, particularly using energy-dispersive X-ray fluorescence spectrometry (EDX) for detecting Methomyl in cases of poisoning. Such studies provide insights into the use of advanced techniques for forensic diagnosis (Kinoshita et al., 2013).
Safety and Hazards
Future Directions
Further in-depth studies based on molecular biology and genetics are needed to elaborate their role in the evolution of novel catabolic pathways and the microbial degradation of methomyl . Additionally, recent developments in the field of sustainable sulfone synthesis, including novel emerging technologies for a more sustainable sulfone synthesis, are being discussed .
Mechanism of Action
Target of Action
Methomyl-sulfone, a derivative of methomyl, primarily targets the enzyme catalase . Catalase is an enzyme that plays a crucial role in protecting cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide, a harmful byproduct of cellular metabolism .
Mode of Action
This compound interacts with its target, catalase, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to an accumulation of hydrogen peroxide within the cell
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of hydrogen peroxide. Under normal conditions, catalase breaks down hydrogen peroxide into water and oxygen, preventing cellular damage. When catalase is inhibited by this compound, hydrogen peroxide accumulates, potentially leading to oxidative stress and damage to cellular components .
Pharmacokinetics
It is known that methomyl, the parent compound, is rapidly absorbed and distributed throughout the body, metabolized, and excreted
Result of Action
The primary result of this compound’s action is the potential induction of oxidative stress within cells due to the accumulation of hydrogen peroxide . This can lead to various cellular effects, including damage to proteins, lipids, and DNA, which can ultimately result in cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and the specific characteristics of the biological system can all impact the effectiveness of this compound . .
properties
IUPAC Name |
[(E)-1-methylsulfonylethylideneamino] N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4S/c1-4(12(3,9)10)7-11-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGROKZYIZCLEH-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC)/S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (3S)-2,3,5,6-tetrahydroxy-4-[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B6595786.png)
![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)


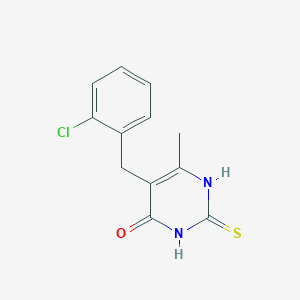
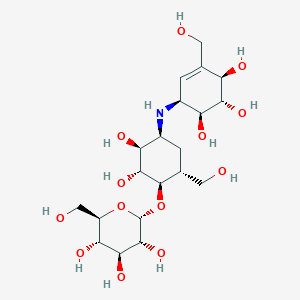
![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)

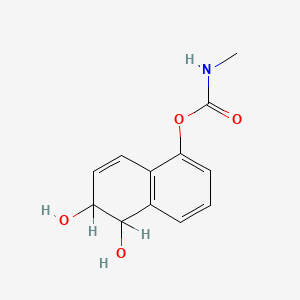
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)
